Viloxazine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOCKFVCMLCPTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
46817-91-8 (Parent) | |
| Record name | Viloxazine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035604672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8057722 | |
| Record name | Viloxazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35604-67-2 | |
| Record name | Viloxazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35604-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Viloxazine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035604672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viloxazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VILOXAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQW30I1332 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacokinetics and Biotransformation of Viloxazine Hydrochloride
Absorption Characteristics and Systemic Bioavailability
Following oral administration, viloxazine (B1201356) is rapidly absorbed. drugbank.comnih.gov The extended-release formulation of viloxazine demonstrates a relative bioavailability of approximately 88% when compared to an immediate-release formulation. drugbank.comnih.gov Peak plasma concentrations (Cmax) and the area under the curve (AUC), a measure of total drug exposure, increase proportionally with doses ranging from 100 mg to 600 mg once daily. nih.gov For a single 200 mg dose of the extended-release formulation, the median time to reach peak plasma concentration (Tmax) is about five hours, with a range of three to nine hours. drugbank.comnih.gov Steady-state concentrations of the drug are typically achieved after two days of once-daily administration, and there is no evidence of drug accumulation in the body. drugbank.comwikipedia.org
The presence of a high-fat meal can have a modest impact on the absorption of viloxazine, decreasing the Cmax and AUC by approximately 9% and 8%, respectively, and delaying the Tmax by about two hours. nih.govwikipedia.orgfda.gov Administering the contents of the capsule sprinkled on applesauce results in a minor decrease in Cmax and AUC by about 10% and 5%, respectively. fda.gov
| Parameter | Value |
|---|---|
| Relative Bioavailability (ER vs. IR) | ~88% drugbank.comnih.gov |
| Median Tmax (200 mg single dose) | ~5 hours (range: 3-9 hours) drugbank.comnih.gov |
| Time to Steady-State | 2 days drugbank.comwikipedia.org |
| Effect of High-Fat Meal on Cmax | ~9% decrease nih.govwikipedia.orgfda.gov |
| Effect of High-Fat Meal on AUC | ~8% decrease nih.govwikipedia.orgfda.gov |
Systemic Distribution and Plasma Protein Binding
Once absorbed into the bloodstream, viloxazine is distributed throughout the body. The volume of distribution following intravenous administration is 0.73 ± 0.28 L/kg. drugbank.comnih.gov Viloxazine exhibits moderate binding to human plasma proteins, with a binding range of 76-82% over a blood concentration range of 0.5 mcg/mL to 10 mcg/mL. drugbank.comnih.govwikipedia.org This binding is primarily to albumin. hmpgloballearningnetwork.com This level of protein binding minimizes the potential for drug-drug interactions related to displacement from plasma proteins. hmpgloballearningnetwork.com
Metabolic Pathways and Metabolite Profiling
Viloxazine undergoes extensive metabolism in the liver before being excreted from the body. researchgate.net The primary metabolic pathway is 5-hydroxylation, followed by glucuronidation. researchgate.nettandfonline.com
The initial 5-hydroxylation of viloxazine is primarily mediated by the cytochrome P450 isoenzyme CYP2D6. drugbank.comwikipedia.orgresearchgate.netnih.gov Other CYP isoenzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP3A4, have a minor role in its metabolism. nih.govnih.gov While viloxazine is a substrate for CYP2D6, this enzyme is responsible for less than 50% of the formation of 5-hydroxyviloxazine (B12724933). nih.gov Studies have shown that individuals who are poor metabolizers of CYP2D6 have slightly higher (21% higher Cmax and 26% higher AUC) steady-state concentrations of viloxazine compared to extensive metabolizers, but this difference is not considered clinically significant. drugs.comclinpgx.org This suggests that alternative metabolic pathways can compensate, a phenomenon known as metabolism switching. nih.gov Viloxazine itself has been shown to be a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4. fda.govhmpgloballearningnetwork.comnih.gov
Following hydroxylation, the resulting metabolite, 5-hydroxyviloxazine, undergoes glucuronidation, a process that makes it more water-soluble and easier to excrete. drugbank.comnih.gov This reaction is catalyzed by the UDP-glucuronosyltransferase enzymes UGT1A9 and UGT2B15. drugbank.comnih.govwikipedia.org
The major metabolite of viloxazine found in human plasma is 5-hydroxyviloxazine glucuronide. drugbank.comnih.govwikipedia.orgmedscape.com In addition to this major metabolite, a unique N-carbamoyl glucuronide of viloxazine has also been identified in humans. drugbank.comnih.govresearchgate.net This N-carbamoyl glucuronide is considered a stable Phase II conjugate. researchgate.netnih.gov
Elimination Kinetics and Excretion Routes
Viloxazine and its metabolites are primarily eliminated from the body through the kidneys. drugbank.comnih.gov Following the administration of a radiolabeled dose of viloxazine, approximately 90% of the radioactivity is recovered in the urine within the first 24 hours. drugbank.comtandfonline.com Less than 1% of the dose is excreted in the feces. drugbank.comtandfonline.com About 12-15% of the total drug is eliminated as the unchanged parent compound. drugbank.com
The elimination half-life of immediate-release viloxazine is between 2 and 5 hours. wikipedia.org For the extended-release formulation, the mean half-life is approximately 7.02 hours. drugbank.comwikipedia.org
| Parameter | Value |
|---|---|
| Primary Route of Excretion | Renal drugbank.comnih.gov |
| Urinary Excretion (% of dose in 24h) | ~90% drugbank.comtandfonline.com |
| Fecal Excretion (% of dose) | <1% drugbank.comtandfonline.com |
| Unchanged Drug in Urine (%) | 12-15% drugbank.com |
| Elimination Half-Life (Immediate-Release) | 2-5 hours wikipedia.org |
| Elimination Half-Life (Extended-Release) | ~7.02 hours drugbank.comwikipedia.org |
Population Pharmacokinetic Modeling and Analysis
Population pharmacokinetic (PK) modeling provides a powerful method for characterizing the pharmacokinetics of a drug and its metabolites within a target patient population. By analyzing data from multiple individuals simultaneously, this approach can identify sources of variability in drug exposure and quantify their impact. For this compound, population PK models have been developed to describe the concentration-time profiles of viloxazine and its primary metabolite, 5-hydroxyviloxazine glucuronide (5-HVLX-gluc), particularly in pediatric subjects with Attention Deficit/Hyperactivity Disorder (ADHD). nih.govnih.goveunetworkadultadhd.com
A key analysis utilized pooled data from four Phase 3 clinical trials involving children and adolescents with ADHD who received viloxazine extended-release (ER) capsules. nih.gov Sparse blood samples were collected from 495 subjects to characterize the population PK of viloxazine and 5-HVLX-gluc. nih.gov
The developed model was a one-compartment linear model. nih.govnih.gov This model incorporated first-order absorption and elimination for the parent drug, viloxazine, along with first-order formation and elimination for the metabolite, 5-HVLX-gluc. nih.govresearchgate.net The analysis was conducted using NONMEM software, a standard tool for population PK analysis. nih.gov
A systematic covariate analysis was performed to identify factors that could explain inter-individual variability in viloxazine pharmacokinetics. nih.gov The covariates examined included:
Age
Height
Weight
Body Mass Index (BMI)
Sex
Race
Ethnicity
Alanine aminotransferase
Aspartate aminotransferase
Creatinine nih.gov
Through a stepwise process of forward addition and backward elimination, body weight was identified as a statistically significant covariate that impacted the systemic exposure of both viloxazine and its metabolite. nih.govnih.gov Specifically, body weight was found to have a significant effect on the apparent volume of distribution of the central compartment for viloxazine (V2/F), the metabolic clearance of viloxazine (CLV), and the clearance of the metabolite (CLM). nih.gov Other factors, such as genetic polymorphisms in the CYP2D6 enzyme, were not included as covariates in this model based on data suggesting they have a minor impact on viloxazine exposure. nih.govresearchgate.net
The final population PK model was used to predict steady-state pharmacokinetic parameters for viloxazine in children and adolescents at various dose levels. The results demonstrated that as the dose increased, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC₀-t) also increased. nih.govnih.gov
Below are the predicted steady-state pharmacokinetic parameters for viloxazine in pediatric populations.
Table 1: Predicted Steady-State Viloxazine Pharmacokinetic Parameters in Children
| Dose | Cmax (μg/mL) (Mean ± SD) | AUC₀-t (μg·h/mL) (Mean ± SD) |
| 100 mg | 1.60 ± 0.70 | 19.29 ± 8.88 |
| 200 mg | 2.83 ± 1.31 | 34.72 ± 16.53 |
| 400 mg | 5.61 ± 2.48 | 68.00 ± 28.51 |
| Data derived from population pharmacokinetic modeling in pediatric subjects with ADHD. nih.govnih.gov |
Table 2: Predicted Steady-State Viloxazine Pharmacokinetic Parameters in Adolescents
| Dose | Cmax (μg/mL) (Mean ± SD) | AUC₀-t (μg·h/mL) (Mean ± SD) |
| 200 mg | 2.06 ± 0.90 | 25.78 ± 11.55 |
| 400 mg | 4.08 ± 1.67 | 50.80 ± 19.76 |
| 600 mg | 6.49 ± 2.87 | 79.97 ± 36.91 |
| Data derived from population pharmacokinetic modeling in pediatric subjects with ADHD. nih.govnih.gov |
Simulations based on this population PK model also revealed that after a dosing interruption of one to four days, viloxazine concentrations return to steady-state levels within approximately two days of resuming once-daily administration. nih.govnih.gov This modeling provides a quantitative understanding of viloxazine's pharmacokinetic profile and the influence of patient-specific factors like body weight on drug exposure. nih.gov
Neurobiological and Neurochemical Effects of Viloxazine Hydrochloride in Preclinical Models
In Vivo Microdialysis Studies on Extracellular Neurotransmitter Levels
In vivo microdialysis studies in freely moving rats have been instrumental in elucidating the effects of viloxazine (B1201356) hydrochloride on neurotransmitter dynamics in key brain regions. These studies measure the real-time extracellular concentrations of various neurochemicals, providing a direct assessment of the compound's acute pharmacological effects.
The prefrontal cortex (PFC) is a critical brain region for regulating attention, behavior, and emotion. nih.gov Microdialysis studies have consistently shown that viloxazine administration leads to significant and dose-dependent increases in the extracellular levels of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) in the rat PFC. researchgate.netnih.govnih.gov
At a clinically relevant dose of 30 mg/kg, viloxazine significantly increases extracellular NE, 5-HT, and DA levels compared to a vehicle. researchgate.netnih.govnih.gov A higher dose of 50 mg/kg resulted in peak increases of NE up to 650%, DA up to 670%, and 5-HT up to 506% from baseline levels. nih.govnih.gov The increase in NE is dose-dependent, with doses of 3, 10, and 30 mg/kg showing significant elevations. nih.gov The rise in DA in the PFC is attributed to the inhibition of the norepinephrine transporter (NET), which is also responsible for DA reuptake in this specific brain area. nih.govnih.gov
Interestingly, the substantial increase in 5-HT occurs despite viloxazine having negligible activity at the serotonin transporter (SERT). researchgate.netnih.govresearchgate.net This is supported by findings that viloxazine administration leads to a concomitant decrease in the NE metabolite 3,5-dihydroxyphenylglycol (DHPG), indicative of NET inhibition, but not in the 5-HT metabolite 5-hydroxyindoleacetic acid (5-HIAA), which would be expected with SERT inhibition. researchgate.netnih.govnih.gov This suggests that the mechanism for elevating 5-HT is not through reuptake inhibition, but may be related to the activation of serotonin neurons through other pathways. nih.govsemanticscholar.org Other neurotransmitters, including gamma-aminobutyric acid (GABA), glutamate (B1630785) (Glu), histamine (B1213489) (His), and acetylcholine (B1216132) (ACh), showed no significant changes in the PFC following viloxazine administration. nih.govnih.gov
| Neurotransmitter | Peak Increase from Baseline (%) |
|---|---|
| Norepinephrine (NE) | 650% |
| Dopamine (DA) | 670% |
| Serotonin (5-HT) | 506% |
Microdialysis studies have also examined viloxazine's effects in the nucleus accumbens and amygdala, brain regions involved in reward, motivation, and emotional processing. nih.gov
In the nucleus accumbens (NAcc), viloxazine administration (50 mg/kg) led to an increase in 5-HT levels up to 365% of baseline. nih.gov Increases in NE and DA were also observed, at approximately 190% of baseline. nih.gov The minimal impact on DA levels in the NAcc is noteworthy, as this region is critically involved in substance abuse pathways; this finding suggests a low potential for misuse. nih.govnih.govdrugbank.com
In the amygdala (AMG), viloxazine produced robust increases in neurotransmitter levels. nih.gov Norepinephrine levels increased by up to 571%, with significant elevations also seen for 5-HT (up to 312%) and DA (up to 254%). nih.govnih.gov
| Brain Region | Neurotransmitter | Peak Increase from Baseline (%) |
|---|---|---|
| Nucleus Accumbens (NAcc) | Serotonin (5-HT) | 365% |
| Norepinephrine (NE) | 190% | |
| Dopamine (DA) | 190% | |
| Amygdala (AMG) | Norepinephrine (NE) | 571% |
| Serotonin (5-HT) | 312% | |
| Dopamine (DA) | 254% |
Receptor Occupancy Studies in Relation to Therapeutic Concentrations
At plasma concentrations that correspond to clinically effective doses, viloxazine is predicted to have high receptor occupancy (≥80%) for the 5-HT2B and 5-HT2C receptors. nih.govtandfonline.com This high level of engagement suggests that modulation of these receptors is likely involved in the therapeutic effects of viloxazine. nih.gov The compound also demonstrates 80-90% occupancy of the norepinephrine transporter (NET) at these clinical concentrations. tandfonline.com
Cellular and Subcellular Mechanism Investigations
Investigations into the cellular and subcellular mechanisms of viloxazine have moved beyond its initial classification as solely a norepinephrine reuptake inhibitor. nih.govnih.gov It is now understood to be a serotonin norepinephrine modulating agent with a more complex pharmacological profile. nih.govresearchgate.net
The primary mechanism of viloxazine is the inhibition of the norepinephrine transporter (NET), with an IC50 value of 0.26 µM. nih.govtandfonline.com This action accounts for the increased extracellular levels of norepinephrine and, in the PFC, dopamine. nih.govnih.gov The (S) stereoisomer of viloxazine is reportedly 10 times more potent in this activity than the (R) stereoisomer. nih.gov
In addition to NET inhibition, viloxazine interacts with specific serotonin receptors. It demonstrates antagonistic activity at 5-HT2B receptors (IC50 = 27.0 µM) and agonistic activity at 5-HT2C receptors (EC50 = 32.0 µM). nih.govdrugbank.com The antagonism of 5-HT2B receptors is a proposed mechanism for the observed increase in extracellular 5-HT in the PFC. nih.govdrugbank.com It is hypothesized that by inhibiting 5-HT2B receptors located on GABAergic interneurons, viloxazine may cause a disinhibition of serotonin neurons, leading to enhanced 5-HT release. drugbank.comresearchgate.net
Functional assays confirm that viloxazine has a very weak inhibitory effect on the serotonin transporter (SERT), with an IC50 of 257 µM, which is consistent with microdialysis data showing no change in 5-HIAA levels. nih.govnih.gov This distinguishes its mechanism from that of selective serotonin reuptake inhibitors (SSRIs). nih.gov
| Compound Name |
|---|
| Viloxazine hydrochloride |
| Norepinephrine (NE) |
| Dopamine (DA) |
| Serotonin (5-HT) |
| 3,5-dihydroxyphenylglycol (DHPG) |
| 5-hydroxyindoleacetic acid (5-HIAA) |
| Gamma-aminobutyric acid (GABA) |
| Glutamate (Glu) |
| Histamine (His) |
| Acetylcholine (ACh) |
| 5-hydroxytryptophan |
Preclinical Investigation of Viloxazine Hydrochloride
In Vitro Receptor Binding and Functional Assay Methodologies
The pharmacodynamic profile of viloxazine (B1201356) hydrochloride has been characterized through a series of in vitro receptor binding and functional assays to elucidate its mechanism of action at a molecular level. These studies have revealed that viloxazine interacts with key neurotransmitter transporters and receptors involved in the regulation of mood and cognition.
A primary mechanism of action for viloxazine is the inhibition of the norepinephrine (B1679862) transporter (NET). Radioligand binding competition assays have demonstrated that viloxazine has a moderate affinity for NET, with a binding affinity (Ki) reported between 0.14 µM and 0.63 µM. nih.govherbmedpharmacol.com Functional assays measuring the inhibition of norepinephrine reuptake confirmed this activity, showing a half-maximal inhibitory concentration (IC50) of approximately 0.26 µM. nih.gov
In addition to its effects on the noradrenergic system, viloxazine also modulates serotonergic neurotransmission through its interaction with several serotonin (B10506) (5-HT) receptor subtypes. It displays antagonistic activity at 5-HT2B and 5-HT7 receptors and agonistic activity at 5-HT2C receptors. dovepress.comnih.gov For the 5-HT2B receptor, viloxazine has a Ki of 6.40 µM and an IC50 of 27 µM. nih.govnih.gov Its agonist activity at the 5-HT2C receptor is characterized by a Ki of 3.90 µM and a half-maximal effective concentration (EC50) of 1.6 µM in a Ca2+ assay. nih.govdovepress.com Furthermore, viloxazine demonstrates antagonistic properties at the 5-HT7 receptor with an inhibitory constant (Ki) of 1.9 µM and an IC50 of 6.7 µM. dovepress.com Notably, viloxazine shows negligible binding affinity for the serotonin transporter (SERT), with a Ki value of 17.3 µM, and even less for the dopamine (B1211576) transporter (DAT), with a Ki greater than 100 µM, indicating its selectivity. nih.gov
| Target | Assay Type | Parameter | Value (µM) |
|---|---|---|---|
| Norepinephrine Transporter (NET) | Binding Affinity | Ki | 0.14 - 0.63 |
| Functional Assay (Reuptake Inhibition) | IC50 | 0.26 | |
| Serotonin Receptor 5-HT2B | Binding Affinity | Ki | 6.40 |
| Functional Assay (Antagonist) | IC50 | 27 | |
| Serotonin Receptor 5-HT2C | Binding Affinity | Ki | 3.90 |
| Functional Assay (Agonist) | EC50 | 1.6 | |
| Serotonin Receptor 5-HT7 | Binding Affinity | Ki | 1.9 |
| Functional Assay (Antagonist) | IC50 | 6.7 | |
| Serotonin Transporter (SERT) | Binding Affinity | Ki | 17.3 |
| Dopamine Transporter (DAT) | Binding Affinity | Ki | >100 |
Animal Models of Neuropsychiatric Disorders
Preclinical studies in rodent models have demonstrated that viloxazine administration leads to significant increases in the extracellular concentrations of key neurotransmitters in the prefrontal cortex, a brain region critically implicated in the pathophysiology of Attention-Deficit/Hyperactivity Disorder (ADHD). mdpi.com In vivo microdialysis studies in freely moving rats have shown that viloxazine administration results in a substantial elevation of norepinephrine, dopamine, and serotonin levels in this area. nih.govmdpi.com
The increase in norepinephrine and dopamine is consistent with viloxazine's established role as a norepinephrine transporter (NET) inhibitor, as the NET is also responsible for the reuptake of dopamine in the prefrontal cortex. mdpi.com The elevation of serotonin levels, however, is attributed to viloxazine's activity at serotonin receptors, specifically its antagonistic action at 5-HT2B receptors and agonistic action at 5-HT2C receptors, rather than inhibition of the serotonin transporter. nih.govmdpi.com This multimodal mechanism of action, impacting three key neurotransmitter systems involved in attention and impulse control, provides a neurochemical basis for its investigation in ADHD. mdpi.com The minimal effect of viloxazine on dopamine levels in the nucleus accumbens, a region associated with reward and addiction, may suggest a lower potential for abuse. mdpi.com
The effects of this compound on seizure activity have been evaluated in various animal models, revealing both anticonvulsant and proconvulsant properties depending on the model and dosage.
In rodent models, viloxazine has demonstrated anticonvulsant effects. In the maximal electroshock seizure (MES) test in mice, the oral median effective dose (ED50) for preventing tonic extension was 9 mg/kg after 30 minutes and 30 mg/kg after 60 minutes. Similar protective effects were observed against seizures induced by the chemical convulsants metrazole and 3-mercaptopropionic acid. In DBA/2 mice, which are susceptible to sound-induced seizures, the ED50 for abolishing tonic extension was 6.8 mg/kg intraperitoneally.
Conversely, studies in the epileptic baboon (Papio papio) have indicated potential proconvulsant activity at higher doses. While a lower intravenous dose of 2.6 mg/kg provided significant protection against photomyoclonic responses, a much higher dose of 24 mg/kg resulted in an abnormal EEG and, in some cases, seizure activity. This suggests a dose-dependent dual effect on neuronal excitability. Despite these findings, a review of clinical trial data has suggested that viloxazine is likely less epileptogenic than traditional tricyclic antidepressants and is not contraindicated in epileptic patients who require antidepressant medication. nih.gov
| Animal Model | Seizure Induction Method | Endpoint | ED50 (mg/kg) |
|---|---|---|---|
| Mouse | Maximal Electroshock | Abolition of tonic extension | 9 (30 min post-dose) |
| Metrazole/3-mercaptopropionic acid | Protection against tonic extension | Comparable to MES test | |
| DBA/2 Mouse | Sound-induced | Abolition of tonic extension | 6.8 (IP) |
While viloxazine was historically marketed as an antidepressant, specific preclinical data from widely used rodent models of depression, such as the forced swim test and the tail suspension test, are not extensively detailed in the available literature. However, its established mechanisms of action provide a strong rationale for its potential efficacy in affective disorders.
The therapeutic effects of many antidepressant medications are attributed to their ability to modulate monoaminergic neurotransmitter systems, particularly norepinephrine and serotonin. As established through in vitro and in vivo studies, viloxazine acts as a norepinephrine reuptake inhibitor and also modulates the serotonergic system through its interactions with 5-HT2B, 5-HT2C, and 5-HT7 receptors. nih.govdovepress.comnih.gov This dual action on both noradrenergic and serotonergic pathways is a hallmark of several effective antidepressant drugs. The observed increases in extracellular levels of norepinephrine and serotonin in the prefrontal cortex of rats further support the biological plausibility of its antidepressant effects. nih.govmdpi.com Early clinical use in Europe for depression was based on this neurochemical profile and its similarity to other tricyclic antidepressants in potentiating noradrenergic effects in animal models. dovepress.com
Preclinical Toxicology and Safety Assessment
The reproductive and developmental toxicity of this compound has been assessed in animal studies, primarily in rats and rabbits. Oral administration of viloxazine to pregnant rats during the period of organogenesis at a dose of 82 mg/kg/day, which is approximately twice the maximum recommended human dose (MRHD) based on body surface area (mg/m²), resulted in an increase in early and late resorptions, delayed fetal development, and a low incidence of fetal malformations or anomalies, such as craniorachischisis and missing cervical vertebrae. The no-observed-adverse-effect-level (NOAEL) for fetal toxicity in rats was determined to be approximately equal to the MRHD.
In pregnant rabbits, oral administration of viloxazine during organogenesis led to maternal toxicity at doses seven times the MRHD or greater, but without significant fetal toxicity. The NOAEL for fetal toxicity in rabbits was approximately 11 times the MRHD.
When viloxazine was administered to pregnant mice during gestation and lactation, a dose of 82 mg/kg/day caused maternal deaths and decreased body weight in the offspring. The NOAEL for both maternal and developmental toxicity in this study was 33 mg/kg/day, which is less than the MRHD on a mg/m² basis. Similarly, in a pre- and postnatal development study in rats, viloxazine caused maternal toxicity (decreased body weight, weight gain, and food consumption) at doses of 87 mg/kg/day and higher, with maternal deaths occurring near term at 217 mg/kg/day. The NOAEL for maternal and developmental toxicity in this rat study was 43 mg/kg/day, roughly equivalent to the MRHD.
| Species | Study Type | Dose Level | Maternal Effects | Fetal/Developmental Effects | NOAEL (Fetal/Developmental) |
|---|---|---|---|---|---|
| Rat | Organogenesis | 82 mg/kg/day | No significant toxicity | Increased resorptions, delayed development, low incidence of malformations | ~1x MRHD |
| Rabbit | Organogenesis | ≥7x MRHD | Maternal toxicity | No significant fetal toxicity | ~11x MRHD |
| Mouse | Gestation/Lactation | 82 mg/kg/day | Maternal deaths | Decreased offspring body weight | <1x MRHD (33 mg/kg/day) |
| Rat | Pre- and Postnatal | ≥87 mg/kg/day | Decreased body weight/food consumption, maternal deaths (at 217 mg/kg/day) | Not specified | ~1x MRHD (43 mg/kg/day) |
Cardiovascular Electrophysiology and Ion Channel Inhibition Studies
Preclinical safety pharmacology studies have been conducted to assess the effects of this compound on cardiovascular electrophysiology, with a particular focus on its potential to interact with key cardiac ion channels. In vitro assessments revealed that viloxazine has inhibitory effects on both cardiac sodium channels and the human Ether-à-go-go-Related Gene (hERG) potassium channels fda.gov.
The inhibition of the hERG channel is a critical point of evaluation in preclinical drug development due to its role in cardiac repolarization. Blockade of this channel can lead to a delay in repolarization, potentially causing QT interval prolongation and increasing the risk of serious ventricular arrhythmias. Similarly, the inhibition of cardiac sodium channels can affect cardiac conduction. These nonclinical findings prompted further clinical evaluation to determine the translational risk in humans fda.gov.
In a study conducted in telemetered male beagle dogs, oral administration of viloxazine at doses of 5, 25, and 50 mg/kg did not result in statistically significant differences in heart rate, arterial blood pressure, or body temperature. Furthermore, no notable changes were observed in the electrocardiogram (ECG) parameters in this animal model fda.gov. A comprehensive clinical QT study in healthy adults later showed that viloxazine, even at supratherapeutic doses, did not prolong the QT interval to any clinically relevant extent, suggesting a low risk for drug-induced arrhythmias in the clinical setting.
Table 1: Summary of Preclinical Cardiovascular Electrophysiology Findings for this compound
| Study Type | Finding | Species/System |
| In Vitro Ion Channel Assay | Inhibition of cardiac sodium channels | N/A |
| In Vitro Ion Channel Assay | Inhibition of hERG potassium channels | N/A |
| In Vivo Cardiovascular Study | No significant changes in heart rate, blood pressure, or ECG | Beagle Dog |
Assessment of Mutagenesis and Carcinogenesis
A comprehensive battery of tests was conducted to evaluate the mutagenic and carcinogenic potential of this compound, in line with regulatory requirements for pharmaceutical development.
Mutagenicity: Viloxazine was assessed for its potential to cause gene mutations and chromosomal damage through a standard set of genotoxicity assays. The results from these studies were consistently negative.
Bacterial Reverse Mutation Assay (Ames Test): Viloxazine was found to be negative in the Ames test, indicating it does not cause gene mutations in bacteria, both with and without metabolic activation.
In Vitro Mammalian Cell Assays: In an in vitro chromosomal aberration assay using Chinese Hamster Ovary (CHO) cells, viloxazine did not induce structural chromosomal damage, with or without metabolic activation.
In Vivo Clastogenicity Assay: An in vivo micronucleus assay in rats showed that viloxazine did not induce chromosomal damage in bone marrow cells.
Carcinogenicity: Long-term carcinogenicity studies were performed in both rats and mice to determine the potential for viloxazine to cause cancer following chronic administration.
2-Year Rat Study: In a two-year carcinogenicity study, viloxazine was administered orally to rats at doses of 13, 33, and 82 mg/kg/day. There was no evidence of an increase in tumor incidence at any dose level compared to control animals.
2-Year Mouse Study: Similarly, a two-year study in mice with oral administration of viloxazine at doses of 13, 43, and 130 mg/kg/day showed no evidence of carcinogenic potential.
Table 2: Summary of Mutagenicity and Carcinogenicity Studies for this compound
| Assay Type | Test System | Result |
| Mutagenicity | ||
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | Negative |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) Cells | Negative |
| In Vivo Micronucleus | Rat Bone Marrow | Negative |
| Carcinogenicity | ||
| 2-Year Oral Bioassay | Rat | No Evidence of Carcinogenicity |
| 2-Year Oral Bioassay | Mouse | No Evidence of Carcinogenicity |
Abuse Potential and Physical Dependence Evaluation in Animal Models
The potential for this compound to be abused or cause physical dependence has been evaluated in several preclinical animal models. The collective evidence from these studies indicates a low potential for abuse and a lack of physical dependence.
In general behavior tests conducted in animals, viloxazine did not produce behaviors that are typically associated with drugs known to have abuse potential fda.gov. Further investigation into its mechanism of action provides a rationale for this observation. While viloxazine increases dopamine levels in the prefrontal cortex, it only causes a small, transient increase in dopamine in the nucleus accumbens nih.gov. The nucleus accumbens is a key brain region involved in reward and addiction, and drugs with high abuse potential typically cause a significant and sustained surge of dopamine in this area nih.gov. The minimal effect of viloxazine on dopamine levels in the nucleus accumbens suggests a lower likelihood of producing the reinforcing effects that lead to abuse nih.govnih.gov.
Studies specifically designed to assess physical dependence have shown that chronic administration of viloxazine in animal models did not result in withdrawal signs upon abrupt discontinuation of the drug fda.gov. In early self-administration studies involving rhesus monkeys, viloxazine demonstrated poor reinforcement, further supporting a low addictive potential nih.gov. These preclinical findings are consistent with the lack of evidence of abuse during the period viloxazine was marketed as an antidepressant in Europe fda.gov.
Table 3: Summary of Preclinical Abuse Potential and Physical Dependence Findings
| Study Type | Animal Model | Key Finding | Implication |
| General Behavioral Assessment | Rodents | Did not produce behaviors consistent with drugs of abuse. | Low abuse potential. |
| In Vivo Microdialysis | Rat | Minimal, transient increase in dopamine in the nucleus accumbens. | Low reinforcing properties. |
| Self-Administration | Rhesus Monkey | Exhibited poor reinforcement. | Low addictive potential. |
| Physical Dependence | Animal Models | Chronic administration followed by discontinuation did not produce withdrawal signs. | No evidence of physical dependence. |
Clinical Efficacy and Therapeutic Applications of Viloxazine Hydrochloride
Randomized Controlled Trial Methodologies and Primary Efficacy Endpoints
The clinical development of viloxazine (B1201356) hydrochloride has been supported by a series of multicenter, randomized, double-blind, placebo-controlled trials. wpmucdn.comresearchgate.net These studies are the gold standard in clinical research, designed to minimize bias and provide robust evidence of a drug's efficacy.
In these trials, participants were randomly assigned to receive either viloxazine hydrochloride or a placebo. researchgate.net The primary efficacy endpoint in the pivotal trials for Attention-Deficit/Hyperactivity Disorder (ADHD) was the change from baseline in the total score of the ADHD Rating Scale, Fifth Edition (ADHD-RS-5). wpmucdn.comfrontiersin.orgnih.gov The ADHD-RS-5 is a standardized instrument used to assess the severity of ADHD symptoms. A significant reduction in this score indicates an improvement in the patient's condition.
The trials were designed with parallel groups and often included a titration period to gradually increase the dose to an optimal level, followed by a maintenance phase. wpmucdn.comyoutube.com The intention-to-treat analysis was typically employed, which includes all randomized patients in the final analysis, regardless of whether they completed the study. wpmucdn.com
Clinical Efficacy Across Diverse Patient Populations
Multiple Phase III clinical trials have demonstrated the efficacy of this compound in treating ADHD in children (ages 6-11) and adolescents (ages 12-17). the-hospitalist.orgpsychiatrictimes.com These studies, involving over 1,000 pediatric patients, have shown statistically significant and clinically meaningful reductions in ADHD symptoms compared to placebo. the-hospitalist.org
Key findings from these pediatric trials include:
Rapid Onset of Action: Symptom improvement was observed as early as the first week of treatment. the-hospitalist.orgpsychiatrictimes.com
Sustained Efficacy: The positive effects were maintained throughout the duration of the trials. tandfonline.com
Broad Symptom Coverage: this compound was effective in addressing both inattentive and hyperactive/impulsive symptoms of ADHD. the-hospitalist.org
One study in children aged 6-11 years demonstrated a statistically significant improvement in the ADHD-RS-5 total score for both 100mg and 200mg daily doses of extended-release viloxazine compared to placebo. frontiersin.org Similarly, a trial in adolescents aged 12-17 found that both 200mg and 400mg doses of extended-release viloxazine resulted in significant improvements in ADHD-RS-5 total scores. nih.gov
| Patient Population | Dosage | Primary Endpoint | Key Finding | Source |
|---|---|---|---|---|
| Children (6-11 years) | 100mg/day | Change in ADHD-RS-5 Total Score | Statistically significant improvement vs. placebo | frontiersin.org |
| Children (6-11 years) | 200mg/day | Change in ADHD-RS-5 Total Score | Statistically significant improvement vs. placebo | frontiersin.org |
| Adolescents (12-17 years) | 200mg/day | Change in ADHD-RS-5 Total Score | Statistically significant improvement vs. placebo | nih.gov |
| Adolescents (12-17 years) | 400mg/day | Change in ADHD-RS-5 Total Score | Statistically significant improvement vs. placebo | nih.gov |
The efficacy of this compound has also been established in adult patients with ADHD. pharmacytimes.comnih.gov A Phase III, randomized, double-blind, placebo-controlled trial in adults (ages 18-65) demonstrated that flexible-dose viloxazine extended-release (200-600 mg/day) led to a statistically significant improvement in the Adult ADHD Investigator Symptom Rating Scale (AISRS) total score compared with placebo at the end of the 6-week study. researchgate.netnih.govnih.gov
Significant improvements were also observed in both the inattentive and hyperactive/impulsive subscales of the AISRS. researchgate.netnih.gov Furthermore, the viloxazine ER group showed greater improvements in the Clinical Global Impressions-Severity of Illness (CGI-S) score and measures of executive function. researchgate.netnih.gov An open-label extension study further supported the long-term safety and sustained efficacy of viloxazine ER in adults with ADHD. researchgate.net
Viloxazine was originally developed and used as an antidepressant in Europe. nih.govnih.gov Its mechanism of action, involving norepinephrine (B1679862) reuptake inhibition, suggests potential efficacy in treating mood and anxiety disorders that often co-occur with ADHD. hmpgloballearningnetwork.com
Clinical trials have shown that viloxazine can be effective in reducing symptoms of depression and anxiety. nih.govaquigenbio.com In a double-blind clinical trial comparing viloxazine to imipramine (B1671792) for endogenous depression, both treatment groups showed statistically significant improvement on the Hamilton Psychiatric Rating Scales for Depression and Anxiety. nih.gov The dual activity of viloxazine on both noradrenergic and serotonergic pathways may contribute to its effectiveness in patients with comorbid conditions. hmpgloballearningnetwork.com This makes it a potentially attractive option for individuals with ADHD who also experience symptoms of anxiety or depression. hmpgloballearningnetwork.com
Comparative Effectiveness and Tolerability with Other Pharmacotherapies
Atomoxetine (B1665822) is another non-stimulant medication approved for the treatment of ADHD and also works as a selective norepinephrine reuptake inhibitor. droracle.ai Several studies have provided insights into the comparative effectiveness and tolerability of this compound and atomoxetine.
A retrospective chart review of pediatric and adult patients who switched from atomoxetine to extended-release viloxazine (VER) found that improvements in ADHD symptoms were greater on VER. nih.govnih.gov The study reported that from a baseline total ADHD-RS-5 mean score of 40.3, the improvement was significantly greater with VER (mean score of 13.9) compared to atomoxetine (mean score of 33.1). nih.govnih.govresearchgate.net Similar results were seen in adults based on the Adult Investigator Symptom Rating Scale (AISRS). nih.govnih.govresearchgate.net
In terms of onset of action, 86% of patients on VER reported a positive response by 2 weeks, compared to 14% on atomoxetine. nih.govnih.govresearchgate.net Regarding tolerability, 36% of patients discontinued (B1498344) atomoxetine due to side effects, whereas only 4% discontinued VER for the same reason. nih.govnih.govresearchgate.net
| Metric | This compound (VER) | Atomoxetine | Source |
|---|---|---|---|
| Improvement in Pediatric ADHD-RS-5 Score (from baseline of 40.3) | Mean score of 13.9 | Mean score of 33.1 | nih.govnih.govresearchgate.net |
| Positive Response by 2 Weeks | 86% of patients | 14% of patients | nih.govnih.govresearchgate.net |
| Discontinuation Due to Side Effects | 4% of patients | 36% of patients | nih.govnih.govresearchgate.net |
This compound Versus Methylphenidate and Other Stimulants
This compound offers a distinct pharmacological alternative to traditional stimulant medications for Attention-Deficit/Hyperactivity Disorder (ADHD). As a non-stimulant, its mechanism of action differs from amphetamine- and methylphenidate-based treatments, which are the mainstay of ADHD therapy nih.govgoodrx.com. Unlike stimulants, viloxazine is not a controlled substance, which signifies a lower potential for abuse and dependence nih.govgoodrx.comrupahealth.com.
Direct head-to-head clinical trials comparing viloxazine with first-line stimulant medications have not been extensively conducted aafp.org. However, studies examining the co-administration of viloxazine extended-release (ER) and methylphenidate have found no significant pharmacokinetic interactions, suggesting the combination is safe from a drug-drug interaction perspective nih.govresearchgate.netresearchgate.net. This allows for potential combination therapy in clinical practice. Furthermore, in clinical settings, a significant percentage of patients transitioning from stimulants to viloxazine ER were able to either reduce their stimulant dosage or discontinue it altogether hmpgloballearningnetwork.com.
Comparisons have been made with another non-stimulant, atomoxetine. In an open-label switch study involving 50 pediatric and adult patients who had a suboptimal response to atomoxetine, viloxazine ER demonstrated greater improvements in ADHD symptoms. nih.gov Improvements on the ADHD-Rating Scale-5 (ADHD-RS-5) and the Adult Investigator Symptom Rating Scale (AISRS) were significantly greater with viloxazine ER than with atomoxetine. nih.gov Notably, 86% of patients reported a positive response by week two with viloxazine ER, compared to 14% with atomoxetine. nih.govdovepress.com Ultimately, 96% of patients in the study preferred viloxazine ER over atomoxetine. nih.govhmpgloballearningnetwork.com
| Feature | This compound | Methylphenidate (Stimulant) | Atomoxetine |
|---|---|---|---|
| Drug Class | Non-stimulant (SNMA) nih.gov | Stimulant nih.gov | Non-stimulant (NRI) tandfonline.com |
| Abuse Potential | Lower; not a controlled substance nih.govgoodrx.com | Higher; Schedule II controlled substance hmpgloballearningnetwork.com | Lower; not a controlled substance tandfonline.com |
| Onset of Action | Rapid for a non-stimulant (as early as 1-2 weeks) tandfonline.comhmpgloballearningnetwork.com | Fast rupahealth.com | Delayed (2-12 weeks) hmpgloballearningnetwork.comtandfonline.com |
| Patient Preference (vs. Atomoxetine) | 96% preferred Viloxazine ER nih.gov | N/A | 4% preferred Atomoxetine nih.gov |
| Co-administration | No significant pharmacokinetic interactions with methylphenidate nih.govresearchgate.net | Can be co-administered with Viloxazine ER nih.govresearchgate.net | N/A |
Impact on Functional Impairments and Quality of Life Measures
A post-hoc analysis of four Phase 3 placebo-controlled trials in children and adolescents (N=1354) evaluated the effect of viloxazine ER on functional impairment using the ADHD-RS-5 functional impairment domains. semanticscholar.org The results showed significant improvements compared to placebo across all six domains assessed: family relationships, peer relationships, completing/returning homework, academic performance, controlling behavior at school, and self-esteem. tandfonline.comsemanticscholar.org These improvements in functioning were found to be correlated with the reduction in core ADHD symptoms of inattention and hyperactivity/impulsivity. tandfonline.com
| Functional Impairment Domain (ADHD-RS-5) | Outcome vs. Placebo | Supporting Evidence |
|---|---|---|
| Family Relationships | Significant Improvement | Post-hoc analysis of 4 trials (N=1354) tandfonline.comsemanticscholar.org |
| Peer Relationships | Significant Improvement | Post-hoc analysis of 4 trials (N=1354) tandfonline.comsemanticscholar.org |
| Completing/Returning Homework | Significant Improvement | Post-hoc analysis of 4 trials (N=1354) tandfonline.comsemanticscholar.org |
| Academic Performance | Significant Improvement | Post-hoc analysis of 4 trials (N=1354) tandfonline.comsemanticscholar.org |
| Controlling Behavior at School | Significant Improvement | Post-hoc analysis of 4 trials (N=1354) tandfonline.comsemanticscholar.org |
| Self-Esteem | Significant Improvement | Post-hoc analysis of 4 trials (N=1354) tandfonline.comsemanticscholar.org |
Analysis of Onset of Therapeutic Action
A notable characteristic of this compound is its relatively rapid onset of therapeutic action compared to other non-stimulant ADHD medications. tandfonline.com Clinical trials have consistently demonstrated that statistically significant symptom reduction occurs early in the course of treatment.
In pivotal Phase 3 trials involving children and adolescents, the therapeutic effect of viloxazine ER was observed as early as the first week of treatment, while patients were still undergoing dose titration. tandfonline.comthe-hospitalist.org A more detailed analysis from pediatric trials indicated that improvements in ADHD-related functional impairments were seen as early as Week 1 for the 100 mg/day dose group and by Week 2 for the 200 mg/day and 400 mg/day groups. semanticscholar.orgnih.gov For adults with ADHD, significant symptom improvement was observed starting from the second week of treatment. tandfonline.compharmacytimes.com
This speed of onset distinguishes viloxazine from atomoxetine, which may take several weeks to exhibit a full therapeutic effect. hmpgloballearningnetwork.comtandfonline.com A post-hoc analysis determined that an early response to viloxazine, defined by symptom change at week 2, was a strong predictor of treatment response at week 6, with a 75% positive predictive power. drugbank.com This allows clinicians to gauge the potential for a positive long-term response within the initial weeks of therapy.
| Patient Population | Time to Significant Improvement | Source Study/Analysis |
|---|---|---|
| Children (6-11 years) | As early as Week 1 | Phase 3 Trials tandfonline.comthe-hospitalist.org |
| Adolescents (12-17 years) | As early as Week 1 | Phase 3 Trials tandfonline.com |
| Adults | Starting at Week 2 | Phase 3 Trial tandfonline.comnih.govpharmacytimes.com |
| Pediatrics (Functional Impairment) | Week 1 (100mg) or Week 2 (200/400mg) | Post-hoc Analysis semanticscholar.orgnih.gov |
Longitudinal Efficacy and Sustained Symptom Improvement
The long-term therapeutic benefits of this compound have been evaluated in open-label extension (OLE) studies, which have demonstrated sustained efficacy over extended periods of treatment.
In a large-scale OLE trial for children and adolescents, continued improvement of ADHD symptoms was observed and sustained for up to 72 months. researchgate.net Data from this study showed a mean reduction from the double-blind baseline on the ADHD-RS-IV/5 total score of -24.3 points at Month 3, with the improvement maintained at -26.1 points by Month 12. researchgate.net These results support the long-term use of viloxazine ER as an effective treatment for pediatric ADHD. researchgate.net
Similarly, an OLE study in adults found that improvements in ADHD symptoms, as well as associated measures of quality of life and executive function, were sustained throughout the trial participation. researchgate.netnih.gov In this study, the ADHD Investigator Symptom Rating Scale (AISRS) total score, which had a baseline mean of 37.9, improved by a mean of -11.4 points at Week 2 and showed continued improvement with a mean change of -18.2 at the last on-study visit. researchgate.net A meta-analysis of pediatric studies suggests that the therapeutic effect tends to reach its maximum around weeks 4 to 6 of treatment, after which the improvement curve tapers off, indicating a stable and sustained response is achieved. kcl.ac.ukgre.ac.ukresearchgate.net
| Patient Population | Efficacy Measure | Mean Change from Baseline (Improvement) | Time Point |
|---|---|---|---|
| Pediatric (Children & Adolescents) | ADHD-RS-IV/5 Total Score | -24.3 | Month 3 researchgate.net |
| -26.1 | Month 12 researchgate.net | ||
| Adults | AISRS Total Score | -11.4 | Week 2 researchgate.net |
| -18.2 | Last On-Study Visit researchgate.net |
Pharmacokinetic Drug Drug Interactions and Pharmacogenomic Considerations for Viloxazine Hydrochloride
In Vitro and In Vivo Cytochrome P450 (CYP) Interaction Studies
The interaction profile of viloxazine (B1201356) with CYP enzymes has been characterized through both laboratory (in vitro) and clinical (in vivo) investigations. tandfonline.comnih.gov
In vitro studies using human liver microsomes have shown that viloxazine has the potential to inhibit several CYP enzymes. tandfonline.com It is a reversible inhibitor of CYP1A2, CYP2B6, CYP2D6, and CYP3A4/5. tandfonline.com Viloxazine did not demonstrate inhibitory activity against CYP2C8, CYP2C9, or CYP2C19, with IC50 values for these enzymes exceeding 1010 µM. tandfonline.com The inhibitory potential of viloxazine is most pronounced for CYP1A2. tandfonline.comnih.gov Viloxazine is also considered a potential inducer of CYP1A2 and CYP2B6. fda.gov
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Viloxazine
| CYP Enzyme | Substrate Used | IC50 Value (µM) |
|---|---|---|
| CYP1A2 | N/A | 0.269 |
| CYP2B6 | N/A | 184 |
| CYP2D6 | N/A | 141 |
| CYP3A4/5 | Midazolam | 221 |
| CYP3A4/5 | Testosterone | 352 |
| CYP2C8 | N/A | >1010 |
| CYP2C9 | N/A | >1010 |
| CYP2C19 | N/A | >1010 |
Data sourced from in vitro studies with human liver microsomes. tandfonline.com
Clinical studies have confirmed these findings. A study evaluating viloxazine extended-release (ER) capsules identified viloxazine as a strong inhibitor of CYP1A2 and a weak inhibitor of CYP2D6 and CYP3A4. nih.govresearchgate.net The co-administration of viloxazine with sensitive CYP1A2 substrates can lead to a significant increase in their total exposure, which may elevate the risk of adverse reactions. fda.gov Due to its weak inhibitory effects on CYP2D6 and CYP3A4, viloxazine may also increase the exposure of substrates for these enzymes, warranting monitoring and potential dosage adjustments. fda.gov
UDP-Glucuronosyltransferase (UGT) Interaction Profiles
Glucuronidation, a Phase II metabolic process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, is a major pathway in the metabolism of viloxazine. drugbank.comresearchgate.net The primary metabolic route for viloxazine in humans involves 5-hydroxylation, a reaction mediated mainly by CYP2D6, followed by glucuronidation of the resulting metabolite. tandfonline.comnih.govnih.gov
The specific UGT enzymes responsible for the conjugation of 5-hydroxyviloxazine (B12724933) are UGT1A9 and UGT2B15, which convert it to 5-hydroxyviloxazine glucuronide. drugbank.comresearchgate.net This glucuronide conjugate is the major metabolite of viloxazine found in plasma. drugbank.com
In addition to the conjugation of its hydroxylated metabolite, viloxazine itself can undergo direct glucuronidation to form a unique N-carbamoyl glucuronide. tandfonline.comnih.gov This metabolite is considered a stable Phase II conjugate, with chemical reactivity characteristics that are dissimilar from more reactive acyl glucuronides. tandfonline.comnih.govresearchgate.net
Impact of Genetic Polymorphisms on Viloxazine Hydrochloride Exposure (e.g., CYP2D6 Metabolizer Status)
The cytochrome P450 2D6 (CYP2D6) enzyme is highly polymorphic, leading to variations in metabolic capacity among individuals who can be classified into different metabolizer phenotypes, such as poor metabolizers (PMs) and extensive (normal) metabolizers (EMs). nih.govclinpgx.org Since the primary metabolic pathway of viloxazine involves 5-hydroxylation mediated by CYP2D6, genetic variations in this enzyme can influence the drug's exposure. drugbank.comnih.gov
However, clinical studies have shown that the impact of CYP2D6 genetic polymorphisms on viloxazine exposure is minimal and not considered clinically significant. nih.govnih.gov In a study comparing steady-state viloxazine concentrations in CYP2D6 poor versus extensive metabolizers, only modest increases in maximum concentration (Cmax) and total exposure (Area Under the Curve, AUC) were observed in the PM group. nih.govresearchgate.netnih.gov Specifically, the Cmax was about 20% higher and the AUC was about 25% higher in poor metabolizers compared to extensive metabolizers. nih.gov An estimate of the difference in the fraction of metabolism via this pathway suggests a PM/EM difference of less than two-fold. nih.gov This limited impact is thought to be due to metabolism switching, where alternative CYP enzyme pathways can compensate when the primary CYP2D6 pathway is less active. nih.gov
Table 2: Impact of CYP2D6 Metabolizer Status on Viloxazine Steady-State Pharmacokinetics
| Pharmacokinetic Parameter | Least Squares Geometric Mean Ratio (GMR) (90% CI) (Poor / Extensive Metabolizers) |
|---|---|
| Cmax | 120.70 (102.33 - 142.37) |
| AUC0-24 | 125.66 (105.36 - 149.87) |
CI = Confidence Interval; Cmax = Maximum Plasma Concentration; AUC0-24 = Area under the plasma concentration-time curve from time 0 to 24 hours. nih.govresearchgate.net
Potential for Interactions with Central Nervous System Modulators
Viloxazine's mechanism of action involves the modulation of multiple neurotransmitter systems in the central nervous system (CNS), which creates a potential for pharmacokinetic and pharmacodynamic interactions with other CNS-active drugs. dovepress.comnih.gov Viloxazine is described as a serotonin (B10506) norepinephrine (B1679862) modulating agent (SNMA). dovepress.com
Its primary mechanism is thought to be the inhibition of the norepinephrine transporter (NET), which blocks the reuptake of norepinephrine and increases its extracellular levels. drugbank.comnih.gov Additionally, viloxazine interacts with the serotonin system. dovepress.com In vitro studies have demonstrated that it acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors. drugbank.comdovepress.com This combined activity on both noradrenergic and serotonergic pathways suggests that co-administration with other drugs that affect these systems, such as monoamine oxidase inhibitors (MAOIs), selective serotonin reuptake inhibitors (SSRIs), or other antidepressants, could lead to synergistic or additive effects. drugbank.comnih.gov The concomitant use of viloxazine with an MAOI is contraindicated. fda.govnih.gov
Adverse Event Profiles and Mechanistic Research of Viloxazine Hydrochloride
Neuropsychiatric Manifestations (e.g., Somnolence, Fatigue, Insomnia, Abnormal Dreams)
The neuropsychiatric side effects of viloxazine (B1201356) hydrochloride are primarily linked to its dual action on norepinephrine (B1679862) and serotonin (B10506) pathways. nih.gov As a norepinephrine reuptake inhibitor, viloxazine enhances noradrenergic neurotransmission, which is associated with alertness and arousal. macsenlab.com However, its effects on sleep and wakefulness can be complex and varied among individuals.
Somnolence and Fatigue: Somnolence and fatigue are among the most commonly reported adverse events. cloudfront.net The exact mechanism is not fully elucidated but is thought to involve the modulation of various neurotransmitter systems. While increased norepinephrine levels are generally stimulating, viloxazine's intricate interactions with the central nervous system can also lead to feelings of drowsiness and tiredness in some individuals. nih.gov
Insomnia and Abnormal Dreams: Conversely, insomnia is also a frequently reported side effect. cloudfront.net This is more directly attributable to the stimulating effects of increased norepinephrine, which can interfere with the onset and maintenance of sleep. mdpi.com Electrophysiological studies on the sleep of volunteers have shown that viloxazine can diminish sleep duration and increase the frequency and length of transitions into wakefulness and drowsiness. nih.gov Furthermore, a marked reduction in REM sleep has been observed, which may contribute to reports of abnormal dreams. nih.gov Following discontinuation of the drug, a rebound in REM sleep has been noted. nih.gov Viloxazine's impact on sleep architecture includes a decrease in slow-wave sleep and an increase in stage 2 sleep. mdpi.comnih.gov
The serotonergic activity of viloxazine, specifically its antagonism at 5-HT2B receptors and agonism at 5-HT2C receptors, also plays a role in regulating sleep and mood, which can indirectly influence sleep quality and dream patterns. nih.govpacific.edu
Gastrointestinal and Metabolic Effects (e.g., Nausea, Decreased Appetite)
Gastrointestinal and metabolic side effects are common with viloxazine hydrochloride, largely mediated by its influence on serotonergic and noradrenergic pathways that regulate appetite and gut function. nih.gov
Nausea: Nausea is a frequently reported gastrointestinal adverse event. cloudfront.net The mechanism is believed to involve the stimulation of serotonin receptors, particularly 5-HT3 receptors in the chemoreceptor trigger zone of the brainstem and in the gastrointestinal tract. Increased serotonin availability due to viloxazine's activity can lead to this side effect.
Decreased Appetite: Decreased appetite is another common metabolic effect. cloudfront.net This is primarily attributed to the increase in norepinephrine levels, which is known to have an anorectic effect by acting on central appetite-regulating pathways. nih.gov The serotonergic effects of viloxazine may also contribute to appetite suppression. In clinical trials, pediatric patients treated with viloxazine ER gained less weight on average compared to those on placebo. Specifically, children gained an average of 0.2 kg versus 1 kg for placebo, and adolescents lost an average of 0.2 kg compared to a 1.5 kg gain in the placebo group. tandfonline.com
Cardiovascular Systemic Effects (e.g., Blood Pressure and Heart Rate Increases, QT Interval Prolongation)
The cardiovascular effects of this compound are a direct consequence of its primary mechanism of action as a norepinephrine reuptake inhibitor. psychiatrist.com By blocking the reuptake of norepinephrine, viloxazine increases its concentration in the synaptic cleft, leading to enhanced sympathetic nervous system activity.
Blood Pressure and Heart Rate Increases: Increased levels of norepinephrine can lead to vasoconstriction and increased cardiac output, resulting in elevations in both blood pressure and heart rate. psychiatrist.com Clinical trial data have demonstrated these effects.
Increase in Heart Rate (≥20 bpm) in Pediatric Patients
| Age Group | Viloxazine Dose | Percentage of Patients with ≥20 bpm Increase | Placebo |
|---|---|---|---|
| 6-11 years | 100 mg daily | 22% | 9% |
| 200 mg daily | 31% | 15% | |
| 400 mg daily | 28% | 23% | |
| 12-17 years | 200 mg daily | 22% | 14% |
| 400 mg daily | 34% | 17% |
Increase in Diastolic Blood Pressure (≥15 mmHg) in Pediatric and Adult Patients
| Age Group | Viloxazine Dose | Percentage of Patients with ≥15 mmHg Increase | Placebo |
|---|---|---|---|
| 12-17 years | 400 mg daily | 25% | 13% |
| 18-60 years | 200-600 mg daily | 13% | 9% |
QT Interval Prolongation: Concerns about QT interval prolongation are common with many psychotropic medications. However, dedicated studies have shown that viloxazine, even at supratherapeutic doses, does not prolong the QT interval to a clinically relevant extent. rxlist.comdovepress.com A thorough QT study demonstrated no effect on cardiac repolarization (QT interval), conduction (PR interval or QRS duration), or clinically relevant effects on heart rate in healthy adults at doses three times the maximum recommended adult dose. tandfonline.comdovepress.com In fact, a statistically significant negative slope was observed in the correlation between viloxazine plasma concentrations and the change from baseline in the corrected QT interval, suggesting a slight shortening of the QTc interval. psychiatrist.comdovepress.com
Epileptogenic Potential and Seizure-Related Mechanisms
The relationship between this compound and seizure activity is complex, with some evidence suggesting a potential for both proconvulsant and anticonvulsant effects. nih.gov While seizures have been reported as a rare but potential side effect, particularly in overdose situations, some research indicates that viloxazine may have anticonvulsant properties at therapeutic doses. psychiatrist.com
Mechanisms Underlying Discontinuation and Withdrawal Effects
Discontinuation of this compound can lead to withdrawal symptoms, although it is not associated with the intense "crash" seen with stimulant medications. talkiatry.com The emergence of these symptoms is a result of the body's adaptation to the presence of the drug and the subsequent neurochemical adjustments that occur upon its cessation.
Commonly reported discontinuation symptoms include fatigue, brain fog, headache, and symptoms of depression. talkiatry.com One study noted that three older subjects experienced withdrawal vomiting and prostration. nih.gov The underlying mechanism is believed to be the sudden decrease in the availability of norepinephrine and serotonin, to which the brain has become accustomed. This can lead to a temporary imbalance in neurotransmitter signaling, resulting in the observed physical and psychological symptoms. The half-life of the extended-release formulation of viloxazine is approximately 7 hours, and steady-state concentrations are reached after about two days of once-daily administration with no accumulation observed. rxlist.com This pharmacokinetic profile may influence the onset and severity of withdrawal symptoms. Unlike stimulants, viloxazine is not considered to have a high potential for abuse or dependence, and no withdrawal symptoms or signs of dependence were reported as adverse events in human clinical trials. cloudfront.netnih.gov
Advanced Analytical and Bioanalytical Methodologies for Viloxazine Hydrochloride Research
Development and Validation of Spectrofluorimetric Assays
Spectrofluorimetry offers a sensitive and often simpler alternative to chromatography for the quantification of fluorescent compounds or those that can be derivatized to become fluorescent. A novel spectrofluorimetric method has been developed for the precise measurement of viloxazine (B1201356) hydrochloride in both pharmaceutical capsules and rat plasma. researchgate.netnih.gov
This method is based on the reaction of viloxazine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), a fluorescent probe, in an alkaline medium to form a highly fluorescent adduct. researchgate.netnih.gov The resulting product is excited at a wavelength of 476 nm and emits fluorescence at 536 nm. nih.gov The method was validated according to the International Council for Harmonisation (ICH) guidelines and demonstrated acceptable linearity over a concentration range of 200–2000 ng/mL. nih.gov
The high sensitivity of this assay is evidenced by its low limit of detection (LOD) and limit of quantification (LOQ) values of 46.774 ng/mL and 141.741 ng/mL, respectively. nih.gov The practical utility of this spectrofluorimetric method was demonstrated in a pharmacokinetic study in rats, where it was used to determine the plasma concentration of viloxazine following a single oral dose. nih.gov
Interactive Data Table: Validation Parameters of the Spectrofluorimetric Assay for Viloxazine Hydrochloride
| Validation Parameter | Result |
| Linearity Range | 200–2000 ng/mL |
| Limit of Detection (LOD) | 46.774 ng/mL |
| Limit of Quantification (LOQ) | 141.741 ng/mL |
| Excitation Wavelength (λex) | 476 nm |
| Emission Wavelength (λem) | 536 nm |
Chromatographic and Mass Spectrometric Techniques for Metabolite Analysis
The identification and characterization of drug metabolites are essential for understanding the drug's metabolic fate and for identifying potentially active or toxic species. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for this purpose.
A study focused on the selective separation and mass spectral characterization of viloxazine degradants, which can serve as a proxy for metabolite identification, employed an HPLC system with online coupling to a triple quadrupole mass analyzer. ijpsdronline.comjst.org.inijpsdronline.com The chromatographic separation was achieved on an Agilent Eclipse XDB column with a mobile phase consisting of a mixture of acetonitrile (B52724) and 0.1% triethylamine. ijpsdronline.comijpsdronline.comresearchgate.net
This LC-MS/MS method demonstrated good linearity over a concentration range of 12.5–75 µg/mL, with a high correlation coefficient. ijpsdronline.comresearchgate.net The accuracy of the method was confirmed by consistent recovery studies (95–105%), and the precision was established with a relative standard deviation (RSD) of less than 2%. ijpsdronline.comjst.org.inresearchgate.net The use of MS/MS allowed for the further characterization of the separated degradants. jst.org.in While this study focused on forced degradation products, the developed methodology is directly applicable to the analysis of metabolites in biological samples, providing a robust platform for identifying and characterizing the metabolic products of viloxazine. jst.org.in
Interactive Data Table: Chromatographic and Validation Parameters for Viloxazine Analysis by LC-MS/MS
| Parameter | Details |
| Chromatographic Column | Agilent Eclipse XDB (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Triethylamine (40:60 %v/v) |
| Detection Wavelength (UV) | 220 nm |
| Linearity Range | 12.5–75 µg/mL |
| Accuracy (% Recovery) | 95–105% |
| Precision (% RSD) | < 2% |
Research Gaps, Challenges, and Future Directions in Viloxazine Hydrochloride Studies
Further Elucidation of Multifactorial Pharmacodynamic Interactions
While viloxazine (B1201356) is primarily recognized as a selective norepinephrine (B1679862) reuptake inhibitor (NRI), its mechanism of action is more complex than initially understood. nih.govpatsnap.com Emerging research has revealed a broader pharmacodynamic profile that warrants further investigation to fully comprehend its therapeutic effects and potential applications.
Viloxazine's interaction with the serotonin (B10506) system is a key area requiring deeper exploration. In vitro studies have demonstrated that viloxazine acts as an antagonist at serotonin 5-HT2B receptors and an agonist at 5-HT2C receptors. nih.govsigmaaldrich.com The antagonism of 5-HT2B receptors on GABAergic interneurons may lead to a disinhibition of serotonin neurons, potentially increasing serotonin levels in brain regions like the prefrontal cortex. nih.govdrugbank.com Concurrently, its agonistic activity at 5-HT2C receptors is also thought to modulate serotonergic and dopaminergic transmission. nih.gov The clinical significance of these serotonergic actions and their interplay with norepinephrine reuptake inhibition in the context of ADHD and other potential indications is not yet fully elucidated. qelbreehcp.com
Furthermore, there is conflicting evidence regarding viloxazine's impact on dopamine (B1211576) levels. drugbank.com While the norepinephrine transporter, which viloxazine inhibits, is also involved in dopamine reuptake in the prefrontal cortex, the direct and indirect effects on dopaminergic pathways require more definitive research. nih.govdrugbank.com Understanding the full spectrum of viloxazine's molecular targets and their downstream effects is essential for a comprehensive grasp of its therapeutic efficacy.
Table 1: In Vitro Pharmacodynamic Profile of Viloxazine
| Target | Action | Affinity/Potency | Potential Clinical Implication |
| Norepinephrine Transporter (NET) | Inhibition | KD: 155-630 nM wikipedia.org | Increased norepinephrine levels, core to ADHD treatment patsnap.com |
| Serotonin 5-HT2B Receptor | Antagonist | Ki = 3,900 nM wikipedia.org | Enhanced serotonin release in the prefrontal cortex drugbank.com |
| Serotonin 5-HT2C Receptor | Agonist | Ki = 6,400 nM wikipedia.org | Modulation of serotonin and dopamine systems nih.gov |
| Serotonin Transporter (SERT) | Weak Inhibition | KD = 17,300 nM wikipedia.org | Minimal direct effect on serotonin reuptake |
| Dopamine Transporter (DAT) | Very Weak Inhibition | KD > 100,000 nM wikipedia.org | Unlikely to have a direct significant impact on dopamine reuptake |
This table is based on preclinical data and the clinical significance of these findings is still under investigation.
Longitudinal Cohort Studies on Long-Term Safety and Efficacy
The recent reintroduction of viloxazine, particularly its extended-release formulation for ADHD, necessitates a thorough evaluation of its long-term safety and efficacy through large-scale, longitudinal cohort studies. nih.govbohrium.com While open-label extension studies of clinical trials have provided valuable data on its safety profile over several months to a year, these studies often involve a pre-selected patient population and may not fully represent real-world clinical practice. nih.govresearchgate.net
Long-term observational studies are needed to monitor for any rare or delayed adverse events that may not be apparent in shorter-term trials. nih.govresearchgate.net Furthermore, assessing the durability of viloxazine's therapeutic effects on ADHD symptoms over many years is crucial for understanding its role in the lifelong management of the disorder. nih.gov Such studies should also aim to collect data on its impact on common ADHD comorbidities, such as anxiety and depression, as well as its effects on functional outcomes like academic and occupational performance.
Exploration of Novel Therapeutic Applications beyond Current Indications
Given its unique pharmacodynamic profile, viloxazine hydrochloride may have therapeutic potential beyond its current indication for ADHD. hmpgloballearningnetwork.compatsnap.comnih.govsigmaaldrich.comdrugbank.comnih.govbohrium.comresearchgate.netaquigenbio.comsemanticscholar.orgnih.govfda.govgoogle.commedchemexpress.com Its historical use as an antidepressant in Europe for several decades suggests that its efficacy in treating major depressive disorder warrants renewed investigation with modern clinical trial methodologies. nih.govaquigenbio.com The extended-release formulation, which offers a different pharmacokinetic profile, may provide a favorable risk-benefit balance for this indication. google.com
The serotonergic properties of viloxazine, particularly its activity at 5-HT2B and 5-HT2C receptors, suggest potential applications in other psychiatric and neurological conditions. nih.gov For instance, these receptors are implicated in the pathophysiology of anxiety disorders, binge eating disorder, and certain sleep disorders. aquigenbio.comgoogle.com Preliminary reports from its historical use also indicated potential utility in narcolepsy and cataplexy. oup.com Rigorous, well-controlled clinical trials are necessary to explore these potential new therapeutic avenues for viloxazine. The ability of viloxazine to address comorbid conditions in ADHD, such as anxiety, is also an area of significant interest. hmpgloballearningnetwork.com
Development and Validation of Predictive Biomarkers for Treatment Response and Adverse Events
A significant challenge in the clinical management of ADHD and other neuropsychiatric disorders is the variability in treatment response among individuals. The development and validation of predictive biomarkers for this compound could represent a major step towards personalized medicine. These biomarkers could help identify patients who are most likely to respond favorably to viloxazine, as well as those who are at a higher risk of developing specific adverse events.
Research into pharmacogenomic markers related to the metabolism of viloxazine, primarily through the CYP2D6 enzyme, could inform treatment individualization. nih.gov Beyond metabolizing enzymes, genetic variations in the norepinephrine and serotonin systems could also influence treatment outcomes. A recent study utilizing machine learning has already shown that early changes in ADHD symptoms can predict treatment response to viloxazine, highlighting the potential for clinical data to serve as a predictive tool. nih.govdntb.gov.ua Further research is needed to identify and validate a broader range of biomarkers, including neuroimaging and electrophysiological markers, to create a more comprehensive predictive model.
Innovation in Drug Delivery Systems and Formulation Sciences
The evolution of viloxazine from an immediate-release formulation, which required multiple daily doses, to the current extended-release capsules (Qelbree®) demonstrates the importance of innovation in drug delivery systems. wikipedia.orgnih.gov The extended-release formulation utilizes Microtrol™ technology to provide a once-daily administration option, which can improve treatment adherence. hmpgloballearningnetwork.comqelbreehcp.com
Future research in formulation sciences could focus on developing alternative drug delivery systems to meet the diverse needs of patients. This could include the development of orally disintegrating tablets, transdermal patches, or liquid formulations, which may be beneficial for patients who have difficulty swallowing capsules. nami.org Further advancements in extended-release technologies could also aim to fine-tune the pharmacokinetic profile of viloxazine to optimize its efficacy and tolerability.
Ethical Considerations in Research and Clinical Application
The research and clinical use of this compound, particularly in pediatric populations, raise several important ethical considerations that require ongoing attention. nih.gov Ensuring the ethical conduct of clinical trials in children and adolescents with ADHD is paramount. This includes obtaining appropriate assent from minors and informed consent from their legal guardians, as well as minimizing the risks and burdens of research participation.
The potential for rare but serious adverse events, such as suicidal thoughts and behaviors, which have been noted in some studies of viloxazine in pediatric patients, underscores the need for robust safety monitoring in both clinical trials and post-marketing surveillance. nih.gov Clinicians have an ethical responsibility to carefully weigh the potential benefits and risks of viloxazine treatment for each individual patient and to engage in a thorough discussion of these with patients and their families. As the therapeutic applications of viloxazine are explored for other conditions, a careful ethical assessment of its use in new patient populations will be essential.
Q & A
Q. How can researchers assess the binding affinity and selectivity of viloxazine hydrochloride for neurotransmitter transporters and receptors?
Viloxazine's binding affinity is evaluated using radioligand displacement assays, such as the Cerep Bioprint™ panel, which includes 132 cell-based assays targeting receptors (e.g., adrenergic, dopaminergic), ion channels, and transporters (e.g., NE, 5-HT, GABA). Inhibition values >50% at 10 µM are considered significant for target engagement . Methodologically, these assays involve incubating viloxazine with radiolabeled ligands specific to each target, followed by scintillation counting to quantify displacement. This approach identifies off-target interactions critical for mechanistic studies.
Q. What pharmacokinetic parameters are essential for designing in vivo studies with this compound?
Key parameters include:
- Half-life : 2–5 hours in humans, necessitating frequent dosing in rodent models to maintain steady-state levels.
- Absorption : Oral bioavailability >90%, with peak plasma concentrations (Cmax) achieved in 1–4 hours.
- Excretion : Primarily renal, with <2% fecal excretion, as shown in [<sup>14</sup>C]-labeled studies . Researchers should use non-compartmental pharmacokinetic analysis (e.g., Phoenix™ WinNonlin®) to model dose-response relationships and avoid accumulation during repeated dosing .
Q. How is this compound’s noradrenergic activity validated in preclinical models?
Methods include:
- Microdialysis : Measuring extracellular NE levels in rodent prefrontal cortex after viloxazine administration.
- NE turnover assays : Quantifying metabolites like MHPG in plasma or cerebrospinal fluid to assess reuptake inhibition .
- Functional assays : Electrophysiological recordings in locus coeruleus neurons to evaluate firing rate changes .
Advanced Research Questions
Q. How can conflicting data on viloxazine’s proconvulsant vs. anticonvulsant effects be resolved?
Discrepancies arise from model-specific factors:
- Rodent studies : Viloxazine exhibits anticonvulsant properties at low doses (e.g., 10 mg/kg) but proconvulsant effects at higher doses (e.g., 100 mg/kg) due to dose-dependent modulation of GABAergic and glutamatergic systems .
- Primate models : In epileptic baboons, viloxazine reduces seizure frequency without proconvulsant activity, highlighting species-specific pharmacokinetics (e.g., blood-brain barrier penetration) . Researchers should standardize dosing regimens and employ EEG monitoring to correlate plasma levels with neurophysiological outcomes.
Q. What methodological considerations are critical for designing multicenter trials evaluating viloxazine’s anticataplectic effects?
Key considerations include:
- Outcome measures : Polysomnography (nocturnal REM latency), Maintenance of Wakefulness Test (MWT), and patient-reported cataplexy frequency.
- Crossover design : Placebo-controlled phases to account for placebo response (e.g., 36% improvement in subjective sleepiness in placebo arms ).
- Adjunctive medications : Allowing stimulants (e.g., methylphenidate) in parallel to avoid confounding by excessive daytime sleepiness .
Q. How do CYP enzyme polymorphisms influence viloxazine’s drug-drug interaction profile?
Viloxazine inhibits CYP1A2, 2D6, and 3A4 in vitro, but clinical relevance depends on metabolizer phenotypes:
- Extensive metabolizers (EM) : Use probe substrates (e.g., caffeine for CYP1A2, dextromethorphan for 2D6) to quantify inhibition via AUC ratios.
- Poor metabolizers (PM) : Exclude PMs (e.g., CYP2D6*4/*4 genotypes) from interaction studies to avoid confounding . Statistical analysis requires linear mixed-effects models to adjust for inter-individual variability .
Q. What strategies ensure crystalline stability during this compound synthesis?
Critical steps include:
- Solvent selection : Alcohols (e.g., 2-propanol) or halogenated hydrocarbons to optimize recrystallization yield .
- XRPD validation : Confirm polymorphic purity by matching diffraction peaks to reference patterns (e.g., 2θ = 8.5°, 17.2°, 21.7°) .
- Accelerated stability testing : Store batches at 40°C/75% RH for 6 months to monitor degradation (e.g., hydrolysis of the oxazine ring) .
Q. Why do some clinical trials report equivocal efficacy of viloxazine in depressive disorders?
Discrepancies stem from:
- Trial design : Open-label studies (e.g., Bayliss et al., 1974) show higher responder rates (65%) than double-blind trials, where placebo response reaches 40–50% .
- Patient stratification : Trials excluding severe melancholic depression (DSM-5 criteria) may underestimate efficacy in biologically driven subtypes . Meta-analyses should adjust for baseline severity using the Hamilton Depression Rating Scale (HDRS) to isolate drug effects .
Methodological Tables
Table 1. Key Pharmacokinetic Parameters of this compound
Table 2. CYP Enzyme Inhibition by Viloxazine (Clinical Study Data)
| CYP Enzyme | Substrate | AUC Ratio (Viloxazine + Substrate vs. Substrate Alone) | Clinical Impact |
|---|---|---|---|
| 1A2 | Caffeine | 1.8–2.1 | Moderate |
| 2D6 | Dextromethorphan | 3.5–4.0 | Strong |
| 3A4 | Midazolam | 1.3–1.5 | Weak |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
